
1-Methyl-3-(4-methylphenyl)thiourea
Overview
Description
1-Methyl-3-(4-methylphenyl)thiourea is an organosulfur compound belonging to the thiourea family. Thioureas are known for their diverse applications in organic synthesis, coordination chemistry, and biological activities. The compound’s structure consists of a thiourea core with a methyl group attached to the nitrogen atom and a 4-methylphenyl group attached to the other nitrogen atom.
Preparation Methods
1-Methyl-3-(4-methylphenyl)thiourea can be synthesized through the reaction of 1-methyl-1-phenylhydrazine with 4-tolyl isothiocyanate. The reaction typically proceeds under mild conditions and yields the desired product in good yield (around 71%) . The compound can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy .
Industrial production methods for thiourea derivatives often involve similar synthetic routes, with careful control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Methyl-3-(4-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or other reduced sulfur-containing species.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
- Coordination Chemistry : The compound acts as a ligand to form complexes with transition metals, which can be utilized in various catalytic processes.
Biology
- Enzyme Inhibition : 1-Methyl-3-(4-methylphenyl)thiourea has demonstrated inhibitory effects on key enzymes such as:
- α-Amylase : Inhibiting this enzyme can disrupt carbohydrate digestion, potentially aiding in diabetes management.
- α-Glucosidase : Similar to α-amylase, its inhibition may help control postprandial blood sugar levels.
- Acetylcholinesterase (AChE) : Inhibition can lead to potential applications in treating neurodegenerative diseases like Alzheimer's.
Medicine
- Antibacterial and Antioxidant Properties : The compound exhibits promising antibacterial activity against various pathogens and antioxidant potential, making it a candidate for therapeutic development.
- Metal-Based Drugs : Its ability to complex with metal ions positions it as a potential precursor for metal-based pharmaceuticals.
Industry
- Dyes and Photographic Chemicals : Thiourea derivatives are commonly used in the production of dyes and photographic chemicals due to their reactive properties.
- Organic Synthesis Intermediates : The compound serves as an intermediate in synthesizing various organic compounds.
Case Studies and Research Findings
The biological activities attributed to this compound include:
- Antimicrobial Activity : Effective against Gram-positive and Gram-negative bacteria.
- Antioxidant Activity : Potentially beneficial in reducing oxidative stress.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-methylphenyl)thiourea involves its ability to form hydrogen bonds and coordinate with metal ions. The compound can interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting their function or altering their activity. The molecular targets and pathways involved depend on the specific biological context and the nature of the thiourea derivative.
Comparison with Similar Compounds
1-Methyl-3-(4-methylphenyl)thiourea can be compared with other thiourea derivatives such as:
1,3-Di-p-tolylthiourea: This compound has two 4-methylphenyl groups attached to the thiourea core and exhibits similar chemical reactivity and biological activities.
1-(4-Methylphenyl)-3-phenylthiourea: This derivative has one 4-methylphenyl group and one phenyl group, offering a different steric and electronic environment compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, coordination behavior, and biological activity.
Biological Activity
Overview
1-Methyl-3-(4-methylphenyl)thiourea (CAS No. 2740-93-4) is an organosulfur compound belonging to the thiourea family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound has been studied for its interactions with various biological targets, particularly enzymes involved in metabolic processes.
Chemical Structure and Properties
The compound features a thiourea core with a methyl group attached to one nitrogen atom and a para-methylphenyl group attached to the other. This structural configuration influences its biological activity, particularly its enzyme inhibition capabilities.
This compound primarily acts as an inhibitor of several enzymes:
- α-Amylase
- α-Glucosidase
- Acetylcholinesterase (AChE)
- Butyrylcholinesterase (BuChE)
The inhibition of these enzymes disrupts key biochemical pathways, such as carbohydrate digestion, potentially leading to therapeutic effects in managing conditions like diabetes by reducing postprandial hyperglycemia.
Anticancer Properties
Research indicates that thiourea derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of thioureas can reduce the viability of human colon (SW480, SW620) and prostate (PC3) cancer cells significantly. The most effective compounds demonstrated IC50 values as low as 1.5 µM against these cell lines .
Table 1: Cytotoxicity of Thiourea Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Selectivity |
---|---|---|---|
This compound | SW480 | <10 | High |
This compound | SW620 | <10 | High |
This compound | PC3 | 5.8 ± 0.76 | Moderate |
The mechanisms behind this cytotoxicity include the induction of apoptosis and inhibition of interleukin-6 secretion, which plays a role in cancer cell proliferation .
Antioxidant Activity
The compound has also been noted for its antioxidant properties, which contribute to its potential therapeutic applications. The antioxidant activity can help mitigate oxidative stress in cells, a factor often associated with cancer progression and other diseases.
Antimicrobial Activity
Thioureas have shown promising antimicrobial properties against various pathogens. For example, studies have reported that certain thioureas exhibit significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 0.78 to 3.125 µg/mL . This suggests potential applications in treating infections.
Case Studies
In a comparative study involving various thiourea derivatives, the compound was evaluated alongside other similar structures to determine its efficacy in inhibiting enzyme activity and inducing cytotoxic effects on cancer cells. The results indicated that while many derivatives showed activity, the specific substitution pattern of this compound contributed uniquely to its potency against selected tumor cells .
Q & A
Basic Research Questions
Q. How is 1-Methyl-3-(4-methylphenyl)thiourea synthesized and purified for research use?
- Methodology : The compound is typically synthesized by reacting methyl isothiocyanate with 4-methylaniline in a polar solvent (e.g., ethanol or methanol) under reflux conditions. Purification involves recrystallization using solvents like ethanol or column chromatography to isolate the product. Yield optimization requires stoichiometric control and inert atmospheres to prevent oxidation .
Q. What spectroscopic and crystallographic methods characterize this compound?
- Methodology :
- X-ray diffraction : Single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) resolves molecular geometry, hydrogen bonding (N–H⋯S), and dihedral angles between aromatic planes. SHELXL/SHELXS97 software refines structural parameters (R factor < 0.05) .
- Spectroscopy : NMR (¹H/¹³C) identifies substituent environments (e.g., methyl and thiourea protons), while FT-IR confirms C=S (∼1250 cm⁻¹) and N–H (∼3300 cm⁻¹) stretches .
Q. What safety protocols are recommended for handling this compound?
- Guidelines : Use PPE (gloves, goggles) to avoid skin sensitization and inhalation risks. Store in airtight containers at 4°C to prevent degradation. Toxicity studies indicate thiourea derivatives may affect thyroid function, necessitating fume hoods during synthesis .
Advanced Research Questions
Q. How can contradictions in crystallographic data across studies be resolved?
- Analysis : Compare space groups (e.g., triclinic vs. monoclinic), hydrogen-bonding motifs (e.g., dimeric vs. chain formations), and refinement parameters (R/wR factors). Use software like WinGX to validate data-to-parameter ratios (>15:1) and anisotropic displacement ellipsoids .
Q. What computational strategies predict biological activity and binding mechanisms?
- Approach : Density Functional Theory (DFT) calculates electrostatic potentials and frontier molecular orbitals to predict reactivity. Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets (e.g., enzymes), validated by in vitro assays .
Q. How do structural modifications influence biological efficacy?
- Case Study : Replacing the methyl group with ethyl or halogen substituents alters steric hindrance and electronic effects, impacting antibacterial potency. For example, 1-Ethyl-3-phenylthiourea shows higher logP values, enhancing membrane permeability compared to methyl derivatives .
Q. What methodologies enable synthesis of heterocyclic derivatives (e.g., thiazoles)?
- Protocol : React this compound with dialkyl acetylenedicarboxylates in ethanol to form thiazole rings. Optimize reaction time (4–6 hrs) and temperature (70–80°C) for yields >80%. Characterize derivatives via LC-MS and assess bioactivity in antimicrobial assays .
Properties
IUPAC Name |
1-methyl-3-(4-methylphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-7-3-5-8(6-4-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMGWZIVKIMTGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350454 | |
Record name | 1-methyl-3-(4-methylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2740-93-4 | |
Record name | N-Methyl-N′-(4-methylphenyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2740-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 131958 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC131958 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-methyl-3-(4-methylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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